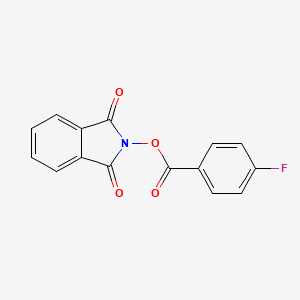

(1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate

Beschreibung

Contextualization within Phthalimide (B116566) Chemistry

Phthalimides are a well-established class of compounds in organic chemistry, recognized for their diverse applications in synthesis and medicinal chemistry. The phthalimide group, a bicyclic non-aromatic structure, is often utilized as a protecting group for primary amines, most famously in the Gabriel synthesis. Beyond this classical application, the phthalimide scaffold is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The chemical stability and versatile reactivity of the phthalimide ring system make it a valuable building block in the design of new chemical entities.

The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride (B1165640) with primary amines or related nitrogen-containing nucleophiles. In the case of N-acyloxyphthalimides like (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621), the synthesis generally involves the coupling of a carboxylic acid (in this instance, 4-fluorobenzoic acid) with N-hydroxyphthalimide. This reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative, like an acid chloride, which then reacts with the salt of N-hydroxyphthalimide.

Significance of Fluorinated Benzoate (B1203000) Moieties in Chemical Research

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. The 4-fluorobenzoate moiety in (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate is a prime example of this strategy. The high electronegativity and small size of the fluorine atom can alter the electronic nature of the benzoate ring, enhance metabolic stability, and increase lipophilicity, which can improve membrane permeability. researchgate.net

Fluorinated benzoates and other fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. In drug design, the introduction of a fluorine atom can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles. researchgate.net The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby increasing the in vivo half-life of a drug candidate.

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available scientific literature, the research trajectories for this compound can be inferred from the well-established reactivity of the N-acyloxyphthalimide class of molecules. A primary and highly significant area of research for these compounds is their use as precursors to radicals in organic synthesis.

N-acyloxyphthalimides have been demonstrated to be effective precursors for both nitrogen-centered and carbon-centered radicals under various reaction conditions, most notably through visible-light photocatalysis. nih.govbeilstein-journals.org Upon single-electron reduction, these molecules can undergo fragmentation. Depending on the structure of the acyl group, this can lead to the formation of a carboxyl radical which can then decarboxylate to generate a carbon-centered radical. This reactivity makes them valuable tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Given this established reactivity, the research trajectories for this compound are likely centered on its potential application as a source of 4-fluorobenzoyloxy radicals or, under decarboxylative conditions, 4-fluorophenyl radicals. These reactive intermediates can then participate in a variety of synthetic transformations, including addition reactions to alkenes and alkynes, and cross-coupling reactions.

Detailed Research Findings

Specific, detailed research findings for this compound are limited in the current body of scientific literature. However, extensive research on the broader class of N-acyloxyphthalimides provides a strong foundation for understanding its potential chemical behavior and applications.

Studies have shown that N-acyloxyphthalimides are stable, often crystalline solids that are easy to handle and purify. bldpharm.com Their utility as radical precursors stems from the relatively weak N-O bond, which can be cleaved under mild conditions. Visible-light photocatalysis has emerged as a particularly effective method for initiating the radical cascade. nih.gov In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers an electron to the N-acyloxyphthalimide, initiating the fragmentation process.

For instance, research on analogous N-acyloxyphthalimides has demonstrated their successful application in the generation of tertiary carbon radicals and their subsequent coupling with various radical acceptors to form quaternary carbon centers. bldpharm.com While this compound would not form a tertiary carbon radical upon decarboxylation, the underlying principle of radical generation and subsequent reaction is directly applicable.

The likely synthetic route to this compound would involve the reaction of N-hydroxyphthalimide with 4-fluorobenzoyl chloride in the presence of a base, or the direct coupling of N-hydroxyphthalimide with 4-fluorobenzoic acid using a coupling agent. A closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, has been synthesized by the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid, showcasing a viable synthetic methodology for related structures. ambeed.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈FNO₄ |

| CAS Number | 305359-06-2 |

| Parent Class | N-Acyloxyphthalimide |

| Key Functional Groups | Phthalimide, Ester, Fluorinated Benzene (B151609) Ring |

| Potential Research Application | Underlying Chemical Principle |

|---|---|

| Precursor for 4-Fluorobenzoyloxy Radical | Homolytic or reductive cleavage of the N-O bond |

| Precursor for 4-Fluorophenyl Radical | Decarboxylation of the initially formed 4-fluorobenzoyloxy radical |

| Reagent in Photocatalytic Reactions | Susceptibility to single-electron reduction under visible light irradiation |

| Moiety for Medicinal Chemistry Exploration | Presence of biologically relevant phthalimide and fluorinated aromatic scaffolds |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEDOCXKSFRCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dioxoisoindol 2 Yl 4 Fluorobenzoate and Its Analogues

Classical Synthesis Protocols

Traditional methods for synthesizing phthalimide (B116566) derivatives have long been established in organic chemistry, providing reliable, albeit sometimes harsh, routes to these compounds. These protocols typically involve condensation and esterification reactions that are foundational to the synthesis of the target molecule.

The synthesis of the phthalimide scaffold is most commonly achieved through the condensation of phthalic anhydride (B1165640) with a primary amine or its equivalent. organic-chemistry.org For the parent structure of the target molecule, N-hydroxyphthalimide, the synthesis involves reacting phthalic anhydride with hydroxylamine (B1172632) or its salts, often under basic conditions or with heating. wikipedia.org

A closely related analogue, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, has been synthesized through a direct condensation reaction. This process involves the reaction of 4-fluorobenzohydrazide (a derivative of 4-fluorobenzoic acid) with phthalic anhydride in a solvent like acetic acid. eurjchem.com This reaction forms the N-substituted phthalimide structure in a single step, showcasing a typical classical approach. The mechanism involves a nucleophilic attack of the amino group on the anhydride, followed by cyclization and dehydration to form the imide ring. researchgate.net

Table 1: Classical Condensation for Phthalimide Analogue Synthesis

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Phthalic Anhydride | 4-Fluorobenzohydrazide | Acetic Acid | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | eurjchem.com |

| Phthalic Anhydride | Primary Amines (General) | High Temperature | N-Substituted Phthalimides | organic-chemistry.org |

| Phthalic Anhydride | Hydroxylamine Hydrochloride | Base (e.g., Sodium Carbonate), Heat | N-Hydroxyphthalimide | wikipedia.org |

The target compound, (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621), is an active ester of N-hydroxyphthalimide. Its synthesis is achieved via esterification. A well-established method for forming such esters involves the coupling of N-hydroxyphthalimide with a carboxylic acid—in this case, 4-fluorobenzoic acid—using a dehydrating or condensing agent. wikipedia.orgresearchgate.net Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent used for this purpose, facilitating the removal of water to form the ester linkage. researchgate.net

More recent developments in coupling strategies have expanded the toolkit for creating related structures. For instance, PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions have been developed to synthesize N-alkoxyphthalimide derivatives from N-hydroxyphthalimide and aryl ketones. nih.gov This metal-free method involves direct C(sp³)–H functionalization under mild conditions, representing a modern evolution of coupling chemistry. nih.gov These advanced strategies, while not strictly "classical," build upon the fundamental principles of forming new bonds to the phthalimide nitrogen or its attached oxygen.

Green Chemistry Approaches in Compound Synthesis

In response to the environmental impact of traditional chemical processes, green chemistry principles have been increasingly applied to the synthesis of fine chemicals, including phthalimide derivatives. These approaches prioritize the reduction of waste, energy consumption, and the use of hazardous substances.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste. pnas.org For the synthesis of N-substituted phthalimides, several solvent-free methods have been developed.

One such method involves the thermal reaction between N,N′-disubstituted ureas and phthalic acid, catalyzed by imidazole (B134444) under solventless conditions, which produces N-substituted phthalimides in moderate to good yields. researchgate.net Another approach utilizes microwave irradiation to drive the reaction between phthalic anhydride and amines without a solvent, significantly reducing reaction times and improving energy efficiency. rsc.org For example, the reaction of phthalic anhydride and aniline (B41778) can be completed in 30 minutes in a focused microwave oven at 160 °C, yielding the product in 96% yield. rsc.org

Table 2: Examples of Solvent-Free Synthesis of N-Substituted Phthalimides

| Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|

| N,N′-Disubstituted Ureas, Phthalic Acid | Imidazole, Thermal | Avoids organic solvents | researchgate.net |

| Phthalic Anhydride, Aniline | Microwave Irradiation (160 °C) | Rapid, high yield, no solvent | rsc.org |

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and require less energy than stoichiometric reactions. The synthesis of N-substituted phthalimides has benefited greatly from the development of various catalytic systems. nih.gov

Transition-metal catalysts, such as palladium, copper, and rhodium, have been employed extensively. Palladium-catalyzed carbonylative cyclization of o-halobenzoic acids or N-substituted 2-iodobenzamides provides a route to the phthalimide core. rsc.orgacs.org Copper-based catalysts can be used to construct phthalimides from 1-indanones and amines, using molecular oxygen as a green oxidant. nih.govrsc.org

More recently, organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based systems. nih.gov N-heterocyclic carbenes (NHCs), for instance, can catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.govknow-todays-news.comchemrxiv.org This approach avoids the use of expensive and potentially toxic transition metals and often proceeds with high efficiency and enantioselectivity. know-todays-news.comchemrxiv.org

Table 3: Catalytic Systems for Phthalimide Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | Palladium Acetate | Carbonylative Cyclization | rsc.org |

| Transition Metal | Copper(I) Chloride (CuCl) | Oxidation of arene-fused cyclic amines | nih.gov |

| Transition Metal | Rhodium(III) complexes | Amidation/Cyclization of benzoic acids and isocyanates | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Atroposelective Amidation | nih.govknow-todays-news.comchemrxiv.org |

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Many classical syntheses, such as the Gabriel synthesis of primary amines which uses a phthalimide protecting group, are known for their poor atom economy due to the generation of stoichiometric quantities of byproducts. rsc.org

Improving the atom economy is a primary goal of green synthesis design. Strategies to achieve this in the context of phthalimide synthesis include:

Designing Addition Reactions: Reactions like Diels-Alder cycloadditions are inherently atom-economical as all reactant atoms are incorporated into the product. While not directly applicable to the target molecule, designing syntheses around addition and cyclization reactions is a core green strategy.

Process Optimization: General waste minimization can be achieved by optimizing reaction conditions such as temperature, time, and stoichiometry to reduce the formation of byproducts. numberanalytics.compurkh.com

Avoiding Protecting Groups: Syntheses that avoid the use of protecting and deprotecting groups are inherently more atom-economical as they eliminate steps that consume additional reagents and generate waste. researchgate.net

By focusing on catalytic routes and designing more efficient reaction pathways, the synthesis of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate and its analogues can be aligned with the principles of sustainability and waste reduction. numberanalytics.com

Design and Synthesis of N-Substituted (1,3-Dioxoisoindol-2-yl) Derivatives

The isoindoline-1,3-dione, or phthalimide, core is a crucial pharmacophore in medicinal chemistry. nih.gov The synthesis of its N-substituted derivatives is a well-established field, allowing for the incorporation of various molecular features to modulate biological activity.

A primary method for synthesizing N-substituted (1,3-dioxoisoindol-2-yl) derivatives involves the reaction of phthalic anhydride, or its substituted analogues, with a primary amine, amino acid, or hydrazide. This condensation reaction, often carried out in a solvent like glacial acetic acid at reflux, is a versatile approach to introducing different linkers and functional groups onto the phthalimide nitrogen. ekb.egresearchgate.net

For instance, reacting phthalic anhydride with hydrazides can produce N-aminophthalimide, which serves as a key intermediate for further elaboration. nih.gov This intermediate can then be reacted with various electrophiles. Another common strategy is the reaction of phthalic anhydride with sulfonamide derivatives in glacial acetic acid to yield compounds that serve as key intermediates for further functionalization. ekb.eg For example, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) is a versatile precursor used to synthesize a variety of heterocyclic derivatives. researchgate.net Similarly, acyl-hydrazides can be reacted with phthalic anhydride in refluxing dioxane to create derivatives with potential anti-inflammatory activity. mdpi.com These methods provide a modular approach to building a library of compounds with diverse structural features attached to the phthalimide core.

Table 1: Examples of N-Substituted (1,3-Dioxoisoindol-2-yl) Derivatives Synthesis

| Product Name | Reactants | Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide, Phthalic Anhydride | Glacial Acetic Acid, Reflux | 67% | 305–307 |

| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide | Not specified | Not specified | 79% | 99–102 |

Data sourced from multiple studies. nih.govmdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov These strategies are being applied to the synthesis of complex heterocyclic systems related to the isoindoline-1,3-dione scaffold.

A notable example is the one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water. nih.gov This catalyst-free approach provides a green and highly efficient route to imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives. nih.gov While not directly producing the (1,3-dioxoisoindol-2-yl) structure, this methodology exemplifies the power of MCRs to construct related polycyclic systems with high yields (73–98%) and short reaction times. nih.gov The development of such strategies for the direct synthesis of N-substituted phthalimides is an active area of research aimed at streamlining the production of these valuable compounds. The Povarov reaction, another type of multicomponent reaction, has been utilized to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones from anilines, alkenes, and 2-formylbenzoic acid, demonstrating the utility of MCRs in creating fused isoindolone systems. nih.gov

Synthesis of 4-Fluorobenzoate Derivatives and Co-crystals

The 4-fluorobenzoate moiety is a common structural motif in materials science and medicinal chemistry. Its synthesis and the development of its derivatives are critical for creating new compounds with tailored properties.

The formation of a 4-fluorobenzoate ester from 4-fluorobenzoic acid can be achieved through several standard esterification methods. A common laboratory-scale procedure involves refluxing 4-fluorobenzoic acid with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). globalscientificjournal.combenthamdirect.comresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is typically purified through extraction and evaporation of the solvent, yielding the liquid ester. globalscientificjournal.comresearchgate.net

Alternative high-yield methods involve the activation of the carboxylic acid. One such method is the reaction of 4-fluorobenzoyl chloride with an alcohol in the presence of a tertiary base like triethylamine. This approach can produce the desired ester in yields as high as 90.7%. nih.gov Another strategy is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between 4-fluorobenzoic acid and an alcohol in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). nih.gov

Table 2: Comparison of Esterification Methods for 4-Fluorobenzoic Acid

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Acid Chloride Method | 4-fluorobenzoyl chloride, Propargyl alcohol, Triethylamine | None | 90.7% |

| DCC Coupling | 4-fluorobenzoic acid, Propargyl alcohol, DCC, DMAP | Ethyl Acetate | 18% |

Data sourced from multiple studies. globalscientificjournal.comnih.gov

The development of analogues of 4-fluorobenzoic acid involves introducing additional substituents onto the aromatic ring to modify its electronic and steric properties. These synthetic routes often require multiple steps starting from a pre-functionalized benzene (B151609) derivative.

A representative synthesis is that of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This process begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com The amino group is first converted to an iodo group via a Sandmeyer-type reaction, reacting it with sodium nitrite (B80452) and an iodide source in an acidic medium to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com In the subsequent step, the iodo group is displaced by a cyano group through a reaction with a cyanide source, such as copper(I) cyanide, in an organic solvent under a nitrogen atmosphere. google.com This two-step sequence provides a targeted method for creating highly substituted 4-fluorobenzoic acid analogues, which can then be used as building blocks for more complex molecules. google.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the molecular structure of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621).

The ¹H NMR spectrum of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) and 4-fluorobenzoyl moieties. The spectral data provides clear evidence for the presence and connectivity of these two key structural components. mdpi.com

The protons on the phthalimide ring appear as two multiplets in the downfield region of the spectrum. Specifically, the protons at positions 4, 5, 6, and 7 of the isoindoline-1,3-dione system are observed at approximately δ 7.79-7.82 ppm and δ 7.90-7.93 ppm. mdpi.com These chemical shifts are indicative of protons attached to an electron-deficient aromatic ring system.

The protons of the 4-fluorobenzoyl group also give rise to distinct signals. The two protons ortho to the fluorine atom (H-2' and H-6') appear as a multiplet in the range of δ 7.19-7.25 ppm. The deshielding effect of the adjacent ester oxygen and the fluorine atom influences the chemical shift of the two protons meta to the fluorine atom (H-3' and H-5'), which are observed further downfield as a multiplet at approximately δ 8.20-8.24 ppm. mdpi.com

The carbonyl carbons of the phthalimide group are typically found at the downfield end of the spectrum, and for this compound, they are observed at δ 161.8 and 162.0 ppm. The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached appear at δ 129.0 ppm. The aromatic carbons of the phthalimide ring are observed at δ 124.0 and 134.8 ppm. mdpi.com

The carbons of the 4-fluorobenzoyl moiety are also clearly identifiable. The carbon atom directly bonded to the fluorine atom (C-4') exhibits a characteristic splitting pattern due to C-F coupling and resonates at δ 165.6 and 168.1 ppm. The ester carbonyl carbon (C=O) is found at δ 161.8 ppm. The aromatic carbons of the 4-fluorobenzoyl ring appear at δ 116.2, 116.4, 121.5, 133.4, and 133.5 ppm. mdpi.com

Vibrational (FT-IR) and Mass Spectrometry (HRMS, LCMS) for Molecular Fingerprinting

Vibrational spectroscopy and mass spectrometry offer complementary information to NMR for the complete characterization of this compound.

While a specific FT-IR spectrum for the title compound is not detailed in the available literature, characteristic absorption bands would be expected for the functional groups present. These would include strong carbonyl (C=O) stretching frequencies for the ester and imide groups, typically in the region of 1650-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For this compound, the calculated m/z for the protonated molecule ([M+H]⁺) is 286.0516. mdpi.com The experimentally determined value of 286.0513 is in excellent agreement, confirming the molecular formula C₁₅H₉FNO₄. mdpi.com

Specific Liquid Chromatography-Mass Spectrometry (LCMS) data for this compound is not available in the surveyed literature. However, LCMS would be a valuable tool for assessing the purity of the compound and for studying its fragmentation pattern, which can provide additional structural information.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound is not available, a study on the closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provides valuable insight into the likely solid-state structure. nih.gov The key difference between these two molecules is the linker between the phthalimide and the 4-fluorobenzoyl group, which is an oxygen atom in the title compound and an -NH- group in the analogue.

The single-crystal X-ray diffraction analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/n. nih.gov This information provides a strong indication of the type of crystal lattice and symmetry that might be expected for the title compound, given the high degree of structural similarity.

Elucidation of Intermolecular Interactions and Supramolecular Assemblies

The supramolecular architecture of crystalline solids, dictated by a complex interplay of non-covalent interactions, is pivotal in determining their physicochemical properties. In the case of this compound, while a specific crystal structure analysis is not publicly available, the intermolecular interactions can be inferred from studies on closely related N-substituted phthalimides and fluorinated benzoic acid derivatives. The primary forces expected to govern the formation of supramolecular assemblies are hydrogen bonding, π–π stacking, and dipole-dipole interactions.

Weak C—H···O hydrogen bonds are anticipated to be significant in the crystal packing of this compound. These interactions would likely involve the hydrogen atoms of the phthalimide and fluorobenzoate rings and the oxygen atoms of the carbonyl and ester groups. Studies on similar molecules have demonstrated the formation of extensive networks of these weak hydrogen bonds, leading to the assembly of molecules into sheets or more complex three-dimensional structures.

The presence of the highly electronegative fluorine atom and the polar carbonyl groups induces significant dipole moments in the molecule. Consequently, dipole-dipole interactions are also likely to play a crucial role in the molecular organization. The alignment of molecules to optimize these electrostatic interactions would be a key factor in the formation of stable supramolecular assemblies. The interplay of these various intermolecular forces results in a unique and stable crystal lattice, which can be elucidated using single-crystal X-ray diffraction. Computational methods, such as Density Functional Theory (DFT), can further complement experimental data by quantifying the energies of these non-covalent interactions.

Table 1: Predicted Intermolecular Interactions in this compound and their Typical Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C—H···O Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.9 - 3.5 | 120 - 180 |

| π–π Stacking | Phthalimide Ring | Fluorobenzoate Ring | 3.3 - 3.8 | - |

| Dipole-Dipole | C=O, C-F | C=O, C-F | - | - |

Advanced Spectroscopic Probes for Molecular Organization and Charge Transfer

The inherent photophysical properties of the phthalimide moiety make this compound a potential candidate as an advanced spectroscopic probe for investigating molecular organization and charge transfer phenomena. Phthalimide derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment, making them useful as probes for studying intermolecular interactions and changes in polarity. rsc.orgnih.govdntb.gov.ua

The electronic structure of this compound, characterized by the electron-accepting phthalimide group and the potentially electron-donating 4-fluorobenzoate group, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can be modulated by the surrounding molecular environment, leading to changes in the fluorescence emission spectrum (solvatochromism). This sensitivity can be exploited to probe the organization of molecules in various media, such as in polymer matrices or biological systems.

Furthermore, the phthalimide chromophore can participate in photoinduced electron transfer (PET) processes. rsc.orgresearchgate.netirb.hr In the presence of suitable electron donors or acceptors, the excited state of the phthalimide moiety can be quenched via an electron transfer reaction. The efficiency of this process is dependent on the distance and orientation between the phthalimide probe and the quencher, providing a powerful tool for studying molecular organization and dynamics. The rate of PET can be monitored through time-resolved fluorescence spectroscopy, yielding valuable information about the proximity and accessibility of different molecular species.

The combination of the phthalimide's spectroscopic characteristics and the structural features of the 4-fluorobenzoate group allows for the rational design of spectroscopic experiments to probe specific molecular events. For instance, the fluorine atom can serve as a reporter for 19F NMR studies, providing an additional channel of information that can be correlated with fluorescence data to build a more complete picture of molecular organization and charge transfer dynamics.

Table 2: Potential Spectroscopic Applications of this compound as a Probe

| Spectroscopic Technique | Property Probed | Phenomenon Studied |

| Steady-State Fluorescence | Emission Wavelength, Quantum Yield | Polarity, Intermolecular Interactions |

| Time-Resolved Fluorescence | Fluorescence Lifetime | Photoinduced Electron Transfer, Molecular Dynamics |

| 19F Nuclear Magnetic Resonance | Chemical Shift, Relaxation | Local Chemical Environment, Molecular Conformation |

| UV-Visible Absorption Spectroscopy | Absorption Maxima, Molar Absorptivity | Ground-State Interactions, Complex Formation |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular geometries, energies, and other electronic properties. For phthalimide (B116566) derivatives, DFT calculations are crucial for understanding their stability, reactivity, and spectroscopic features. researchgate.net

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. In a study on the closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, theoretical calculations were performed to explore its molecular structure and compare it with experimental findings from X-ray diffraction. eurjchem.com The optimization of the molecular structure provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters for a Related Phthalimide Structure Note: The following data is for the analogue 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide and is presented as a representative example.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (phthalimide) | ~1.2 Å |

| Bond Length | C-N (imide) | ~1.4 Å |

| Bond Length | C-F (fluorophenyl) | ~1.35 Å |

| Dihedral Angle | Phthalimide plane vs. Fluorophenyl plane | Varies |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In DFT studies of related isoindole structures, the distribution of these orbitals is analyzed. For example, in one derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was primarily present over the indole (B1671886) side. nih.gov This distribution indicates the likely sites for nucleophilic and electrophilic attack and describes the charge transfer interactions within the molecule. researchgate.netnih.gov

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative for phthalimide-containing compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital; electron-donating region |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; electron-accepting region |

| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates molecular stability and reactivity |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov These studies are instrumental in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target. nih.gov

Molecular docking simulations for phthalimide-containing compounds are performed to understand their potential as inhibitors for various enzymes. nih.govmdpi.com The process involves placing the ligand into the active site of the target protein and evaluating the binding energy (or docking score) for different poses. A lower binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. nih.gov

For example, in a study of 1,3-dioxoisoindoline derivatives targeting Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), docking results indicated strong binding between the compounds and the enzyme's active site. nih.gov The specific orientation and conformation of the ligand within the binding pocket are analyzed to identify the key interactions responsible for this affinity.

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Weak intermolecular forces are key players in stabilizing energetically favored ligands within the conformational environment of a protein's active site. nih.gov

Hydrogen Bonding: These occur between a hydrogen bond donor (like N-H or O-H) and an acceptor (like an oxygen or nitrogen atom). In docking studies of related compounds, the nitrogen and oxygen atoms of the isoindoline-1,3-dione moiety are often identified as potential hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug design. mdpi.com

To develop a QSAR model, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For a series of 1,3-dioxoisoindoline-4-aminoquinoline hybrids, a QSAR model was developed to understand their antiplasmodial activities. nih.gov The model revealed that the activity depended on descriptors related to topology, atomic state, and molecular shape. nih.gov A robust and predictive QSAR model, validated by internal and external statistical metrics, can reliably guide the design of novel analogues with potentially enhanced potency. nih.govresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. While a specific Hirshfeld analysis for (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621) is not available in the reviewed literature, a study on the closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provides valuable insights into the expected intermolecular contacts. scispace.comeurjchem.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate, the following types of intermolecular contacts would be anticipated:

| Contact Type | Expected Contribution |

| H···H | Significant due to the abundance of hydrogen atoms. |

| O···H/H···O | Important due to the presence of carbonyl and ester oxygen atoms. |

| C···H/H···C | Common van der Waals interactions. |

| F···H/H···F | Potential for weak hydrogen bonding involving the fluorine atom. |

| C···C | Indicative of π-π stacking interactions between aromatic rings. |

The analysis of these contacts provides a detailed understanding of the forces that govern the crystal packing of the molecule. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Interaction Stability

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational flexibility and interaction stability of this compound. Although no specific MD simulation studies for this compound were found, the general principles can be applied.

An MD simulation of this compound would involve:

System setup: The molecule would be placed in a simulation box, typically solvated with an appropriate solvent like water.

Force field selection: A suitable force field would be chosen to describe the interatomic and intermolecular forces.

Simulation run: The system's trajectory would be calculated by integrating Newton's equations of motion over a specific time period.

Trajectory analysis: The resulting trajectory would be analyzed to extract information about the molecule's dynamic properties.

From an MD simulation, the following information could be obtained:

Conformational flexibility: The simulation would reveal the accessible conformations of the molecule, including the rotation around the ester linkage and the flexibility of the phthalimide and fluorophenyl rings.

Interaction stability: If the molecule is simulated in the presence of a biological target, such as a protein, the stability of the protein-ligand complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and the number of intermolecular contacts over time. nih.gov

Solvent effects: The simulation would show how the solvent molecules interact with the compound and influence its conformation and dynamics.

MD simulations can thus complement experimental studies by providing a detailed, atomistic view of the dynamic behavior of this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on the (1,3-Dioxoisoindol-2-yl) Moiety

The phthalimide (B116566) scaffold is a well-established pharmacophore in medicinal chemistry, and modifications to its aromatic ring can significantly influence the biological activity of the parent compound. These influences can be broadly categorized into electronic and steric effects.

The electronic nature of substituents on the aromatic ring of the phthalimide moiety can alter the electron density distribution across the entire molecule, thereby affecting its interaction with biological targets. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the reactivity and binding affinity of the compound.

For instance, a Quantitative Structure-Activity Relationship (QSAR) study on a series of phthalimide analogues as HIV-1 integrase inhibitors revealed that the incorporation of halogen substituents on the benzylic aromatic ring attached to the phthalimido nitrogen atom could enhance inhibitory potency. researchgate.netrsc.orgarkat-usa.org Halogens, being electron-withdrawing, can influence the electrostatic potential of the phthalimide ring system. This suggests that modulating the electronic properties of the phthalimide ring is a valid strategy for optimizing the biological activity of this class of compounds.

Research on the synthesis of N-substituted phthalimides has shown that the electronic nature of functional groups on the aryl ring of isocyanates, which react to form the phthalimide, influences reactivity. Electron-donating substituents were found to enhance reactivity, while electron-withdrawing groups did not, highlighting the sensitivity of the phthalimide system to electronic perturbations. rsc.org

Conformational analysis is a key aspect of understanding how a molecule's shape influences its activity. mdpi.com The planarity of the phthalimide ring system is a defining feature, but substituents can cause distortions or influence the preferred orientation of the entire molecule. The study of N-aryl amides has shown that conformational preferences are dependent on electronic and steric interactions between the amide carbonyl oxygen and the N-aromatic moieties. rjptonline.org

Furthermore, QSAR studies have indicated that an increase in molecular branching on phthalimide derivatives can be detrimental to their activity, suggesting that excessive steric bulk may hinder optimal binding. researchgate.netrsc.orgarkat-usa.org Conversely, an increase in molecular flexibility through the incorporation of rotatable bonds has been found to be conducive to the inhibitory activity of some phthalimide derivatives. researchgate.netrsc.orgarkat-usa.org

Role of the 4-Fluorobenzoate (B1226621) Moiety in Molecular Recognition and Activity

The 4-fluorobenzoate moiety plays a critical role in the molecular recognition of the target compound. The specific substitution pattern on the benzoate (B1203000) ring, particularly the presence and position of the fluorine atom, as well as the ester linkage, are key determinants of the compound's interaction with biological macromolecules.

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a bioisostere of hydrogen while significantly altering the electronic properties of the molecule.

The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the basicity of nitrogen atoms, which can be crucial for drug-receptor interactions. nih.gov In the context of the 4-fluorobenzoate moiety, the fluorine atom at the para-position deactivates the aromatic ring towards certain metabolic pathways, potentially increasing the compound's metabolic stability. acs.org Furthermore, the C-F bond is stronger than a C-H bond, which can also contribute to enhanced metabolic stability.

The presence of fluorine can also lead to specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity. nih.gov For instance, studies on benzothiazole (B30560) derivatives have shown that the introduction of a fluorine atom can enhance biological potency. nih.gov The small size of the fluorine atom allows it to be accommodated in binding pockets where larger halogens might not fit. nih.gov

The benzoate ester linkage connects the phthalimide and the 4-fluorophenyl moieties and is not merely a passive linker. The ester group is polar and can participate in hydrogen bonding with receptor sites. The geometry and conformational flexibility of the ester linkage are important for positioning the two aromatic systems in the correct orientation for optimal binding.

Ester groups can, however, be susceptible to hydrolysis by esterase enzymes in the body. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester bond. The presence of the bulky phthalimide group and the electronic influence of the 4-fluoro substituent on the benzoate ring can affect the rate of metabolic cleavage of the ester.

Studies on benzoic acid esters have shown that they can be designed to have varying degrees of stability, which is a key consideration in prodrug design. While not directly about (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate, research on eugenyl benzoate derivatives has demonstrated that modifications to the benzoate moiety can significantly impact biological activity, in this case, anticancer properties. mdpi.com

Rational Design Strategies for Enhanced Activities of Analogues

The rational design of analogues of this compound with enhanced activities involves a systematic approach to modifying its structure based on the SAR principles discussed. Key strategies include substituent modification, isosteric replacement, and molecular hybridization.

One approach is the systematic modification of substituents on both the phthalimide and the benzoate rings. For example, based on QSAR studies suggesting the beneficial effect of halogens, one could synthesize and test analogues with different halogen atoms (Cl, Br, I) at various positions on either aromatic ring to probe the electronic and steric requirements for optimal activity. researchgate.netrsc.orgarkat-usa.org

Bioisosteric replacement is another powerful strategy. For instance, the ester linkage could be replaced with a more stable amide or a reverse amide linkage to improve metabolic stability while maintaining key binding interactions. Similarly, the phthalimide moiety could be replaced with other bicyclic aromatic systems to explore different spatial arrangements and electronic properties.

Molecular hybridization involves combining the pharmacophoric features of this compound with those of other known bioactive molecules. For example, if the target of this compound is a specific enzyme, one could incorporate functional groups known to interact with key residues in the active site of that enzyme. This approach has been successfully used in the design of novel phthalimide-based analogues with a range of biological activities. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. researchgate.netatlantis-press.com These methods can be used to predict the binding modes of designed analogues and to build models that correlate structural features with biological activity, thus prioritizing the synthesis of the most promising compounds.

Data on Analogues

The following table presents data on the antioxidant activity of a series of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates, which provides insight into how substitutions on the benzoate moiety can influence a specific biological activity. researchgate.net While not the 4-fluoro derivative, the data for methoxy-substituted compounds can offer some comparative electronic insights.

| Compound | Substituent on Benzoate Ring | Antioxidant Activity (IC50 in µM) |

|---|---|---|

| 1 | 2-methoxy | 45.2 |

| 2 | 3-methoxy | 48.1 |

| 3 | 4-methoxy | 52.5 |

| 4 | 2-chloro | 55.3 |

| 5 | 4-chloro | 58.9 |

| 6 | Unsubstituted | 60.1 |

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones (scaffolds) that can retain the biological activity of a known parent molecule. This approach is particularly valuable for generating new intellectual property, improving pharmacokinetic profiles, or circumventing issues with the original scaffold. For a molecule like this compound, this could involve replacing the central isoindoline-1,3-dione moiety with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.

Isosteric replacement, a more subtle modification, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. This can lead to significant improvements in a compound's potency, selectivity, and metabolic stability.

Potential Scaffold Hopping Strategies:

The isoindoline-1,3-dione core can be considered for replacement with various bioisosteric five- or six-membered heterocyclic rings. The goal is to mimic the geometry and electronic properties of the parent scaffold. For instance, replacing the isoindoline-1,3-dione with an indazole or a benzisoxazole could yield novel chemical entities with potentially different biological activities or improved drug-like properties. Azaurones, derived from the bioisosteric replacement of the oxygen atom in the aurone (B1235358) scaffold with a nitrogen atom, have shown promise in developing compounds with potent antiviral activity. mdpi.com

Isosteric Replacements for the 4-Fluorobenzoyl Moiety:

The 4-fluorobenzoyl group is a common feature in many bioactive molecules. The fluorine atom, in particular, can serve as a bioisostere of a hydrogen atom, leading to enhanced potency. nih.gov Isosteric replacements for this part of the molecule could involve:

Heterocyclic Rings: Replacing the phenyl ring with various heterocycles such as pyridine, thiophene, or pyrazole (B372694) can modulate the compound's polarity, solubility, and potential for hydrogen bonding.

Alternative Functional Groups: The ester linkage could be replaced with more stable amide or ether linkages to improve metabolic stability.

The following table outlines some potential isosteric replacements for the 4-fluorobenzoyl portion of the molecule and the rationale for their consideration.

| Original Fragment | Potential Isosteric Replacement | Rationale for Replacement |

| Phenyl ring | Pyridine ring | Introduce a hydrogen bond acceptor, potentially altering target interaction and improving solubility. |

| Phenyl ring | Thiophene ring | Modify lipophilicity and electronic properties while maintaining a similar size and shape. |

| Ester Linkage | Amide Linkage | Increase metabolic stability against esterases and introduce a hydrogen bond donor. |

| Fluorine atom | Cyano group | Mimic the electronic withdrawing properties and potentially introduce new interactions. |

| Fluorine atom | Methyl group | Alter lipophilicity and steric profile, potentially influencing binding affinity. |

These theoretical modifications would require synthesis and biological evaluation to confirm their impact on the desired activity.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. chemdiv.comfrontiersin.org These initial hits are then grown, linked, or merged to produce more potent, drug-like molecules.

The isoindoline-1,3-dione scaffold, being a relatively small and rigid structure, is a suitable candidate for inclusion in a fragment library. Its derivatives have been explored in various therapeutic areas, including as inhibitors of cyclooxygenase enzymes. mdpi.comnih.gov A study on the development of furin inhibitors utilized a crystallographic screening approach with a set of fragments known to occupy the S1 pocket of trypsin-like serine proteases. nih.gov Among these, a 1H-isoindol-3-amine fragment was identified as a suitable P1 group, demonstrating the utility of the isoindole core in FBDD. nih.gov

Hypothetical FBDD Campaign:

A hypothetical FBDD campaign targeting a specific enzyme could involve the following steps:

Fragment Screening: A library of fragments, including simple isoindoline-1,3-dione derivatives, would be screened against the target protein using biophysical techniques like X-ray crystallography or surface plasmon resonance (SPR).

Hit Identification: Fragments that show weak but specific binding to the target are identified. For example, the isoindoline-1,3-dione core might be found to occupy a particular pocket in the enzyme's active site.

Fragment Evolution: The initial fragment hit is then optimized. If the isoindoline-1,3-dione fragment is active, medicinal chemists could "grow" the fragment by adding substituents at the nitrogen atom, guided by the structural information of the fragment-target complex. The 4-fluorobenzoyl moiety from the original compound could be one such group to explore for growing the fragment.

Lead Optimization: The elaborated fragments are further refined to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate.

The table below illustrates how different fragments could be combined or grown in a hypothetical FBDD approach.

| Core Fragment | Linking/Growing Fragment | Rationale |

| Isoindoline-1,3-dione | 4-Fluorophenyl | Explores hydrophobic interactions and the impact of the electron-withdrawing fluorine atom. |

| Isoindoline-1,3-dione | Piperidine | Introduces a basic nitrogen to potentially form salt bridges or improve solubility. |

| 4-Fluorobenzoic acid | N-hydroxyphthalimide | Explores the binding of the fluorinated ring and the potential for the phthalimide to occupy an adjacent pocket. |

Conformational Analysis and its Correlation with Molecular Activities

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to understand the preferred spatial arrangements of atoms in a molecule and how these conformations influence its biological activity.

For molecules containing the N-acylisoindoline-1,3-dione scaffold, the orientation of the substituent on the nitrogen atom relative to the planar isoindoline-1,3-dione ring system is of particular interest. A study on the crystal structure of the closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provides valuable insights. eurjchem.com The isoindoline (B1297411) ring system in this analog is nearly planar, and the molecule adopts a specific conformation in the solid state. eurjchem.com Another related structure, 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide, was found to have a "V-shaped" conformation, with the isoindoline ring system being inclined to the benzene (B151609) ring by 84.27 (13)°. researchgate.net

Computational Modeling and Structural Data:

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations and predict the most stable arrangement of the molecule in the gas phase or in solution. This information can then be correlated with biological activity data to build a pharmacophore model.

The crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate reveals specific bond lengths and angles that define its geometry. eurjchem.com This data can serve as a starting point for the conformational analysis of this compound.

The following table presents selected crystallographic data for the analogous compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate, which can inform the expected geometry of the target compound. eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (Å3) | 1431.6(10) |

By understanding the preferred conformations of this compound and its analogs, researchers can design new molecules that are pre-organized in the bioactive conformation, potentially leading to higher potency and selectivity.

Mechanistic Investigations of Chemical Reactions and Biological Transformations

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621), a type of N-acyloxyphthalimide, typically involves an esterification reaction between N-hydroxyphthalimide (NHPI) and an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. While specific, in-depth computational and experimental studies on the transition states for this exact reaction are not extensively detailed in publicly available literature, the mechanism conforms to a well-established nucleophilic acyl substitution pathway.

The formation of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate from N-hydroxyphthalimide and 4-fluorobenzoyl chloride proceeds through a widely recognized addition-elimination mechanism. The key steps are outlined below:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of the N-hydroxyphthalimide acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the carbonyl oxygen. This intermediate is typically the highest energy point on the reaction coordinate, corresponding to the primary transition state.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Deprotonation: A base, such as triethylamine, which is often added to the reaction, removes the proton from the formerly hydroxyl oxygen, yielding the final ester product and triethylammonium (B8662869) chloride.

This mechanism is analogous to other esterification reactions involving acyl chlorides. N-(acyloxy)phthalimides, once formed, are noted for their utility as precursors for carbon-centered radicals under reductive conditions, a reactivity that stems from the relatively weak N-O bond. digitellinc.comresearchgate.netnih.gov

The compound this compound is an achiral molecule. As such, its synthesis from achiral precursors like N-hydroxyphthalimide and 4-fluorobenzoic acid does not involve the creation of any stereocenters. Consequently, issues of stereoselectivity (i.e., the preferential formation of one stereoisomer over another) are not applicable to this specific synthetic transformation.

While research exists on the stereoselective synthesis of specific olefins using chiral β-hydroxy N-hydroxyphthalimide (NHPI) esters as starting materials, this pertains to the subsequent reactions of a different class of NHPI esters, not the synthesis of the achiral target compound itself. acs.orgacs.org Therefore, stereoselectivity is not a documented consideration for the direct synthesis of this compound.

Enzymatic Transformations Involving Fluorinated Benzoates

The fluorinated benzoate (B1203000) moiety of the title compound, specifically 4-fluorobenzoate, is susceptible to enzymatic transformations by various microorganisms. These transformations are key steps in the biodegradation pathways that lead to the cleavage of the highly stable carbon-fluorine bond.

Certain microbial enzymes, broadly classified as dehalogenases, can catalyze the defluorination of 4-fluorobenzoate. researchgate.net A key enzymatic activity involves the hydrolytic conversion of 4-fluorobenzoate to 4-hydroxybenzoate (B8730719), effectively replacing the fluorine atom with a hydroxyl group. researchgate.netnih.gov This reaction is a critical first step in the degradation pathway utilized by some bacteria, such as Aureobacterium sp. strain RHO25. nih.govnih.gov

While the specific 4-fluorobenzoate dehalogenase is not as extensively characterized as its chloro-analogue, the mechanism of 4-chlorobenzoyl-CoA dehalogenase provides a well-studied model. ebi.ac.ukmdpi.com This enzyme catalyzes a hydrolytic dehalogenation reaction that proceeds through the following key steps: ebi.ac.uk

Substrate Activation: The substrate, 4-halobenzoate, is first activated by ligation to Coenzyme A (CoA) to form 4-halobenzoyl-CoA. nih.gov

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically an aspartate (e.g., Asp145), attacks the C4 carbon of the aromatic ring—the carbon atom bonded to the halogen. ebi.ac.ukmdpi.com

Intermediate Formation: This attack forms a covalent arylated enzyme intermediate, known as a Meisenheimer intermediate. The negative charge of this intermediate is stabilized by residues within the active site. ebi.ac.ukmdpi.com

Halide Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (fluoride in this case).

Hydrolysis: A water molecule, activated by a general base in the active site (such as a histidine residue), hydrolytically cleaves the bond between the aromatic ring and the aspartate residue, releasing 4-hydroxybenzoyl-CoA and regenerating the enzyme for the next catalytic cycle. ebi.ac.uk

| Step | Description | Key Residues/Cofactors (based on analogue) |

|---|---|---|

| 1 | Substrate Activation | Coenzyme A Ligase, ATP, CoA |

| 2 | Nucleophilic Attack | Aspartate |

| 3 | Meisenheimer Intermediate Formation | Active site stabilizing residues |

| 4 | Fluoride (B91410) Ion Elimination | N/A |

| 5 | Hydrolysis and Product Release | Histidine, Water |

Microbial degradation of 4-fluorobenzoate can proceed via at least two distinct biochemical pathways, differing primarily in the stage at which the defluorination event occurs.

Pathway 1: Initial Hydrolytic Dehalogenation This pathway is prominently observed in bacteria such as Aureobacterium sp. strain RHO25. nih.govnih.gov It begins with the direct hydrolytic removal of the fluorine atom.

Step 1: 4-Fluorobenzoate is converted to 4-hydroxybenzoate by a 4-fluorobenzoate dehalogenase, releasing a stoichiometric amount of fluoride. nih.govethz.ch

Step 2: The resulting 4-hydroxybenzoate is then hydroxylated by 4-hydroxybenzoate 3-monooxygenase to form 3,4-dihydroxybenzoate (protocatechuate). nih.govwikipedia.org

Step 3: The 3,4-dihydroxybenzoate is subsequently processed through the β-ketoadipate pathway, a common route for the degradation of aromatic compounds. nih.gov

Pathway 2: Dehalogenation Following Aromatic Ring Cleavage This aerobic pathway is utilized by several other bacterial genera, including Alcaligenes and Pseudomonas. nih.govethz.ch In this route, the aromatic ring is opened before the fluorine atom is removed.

Step 1: 4-Fluorobenzoate is first converted to 4-fluorocatechol (B1207897).

Step 2: A dioxygenase enzyme cleaves the aromatic ring of 4-fluorocatechol to yield 3-fluoro-cis,cis-muconate. nih.gov

Step 3: This intermediate is then cyclized by a muconate cycloisomerase to produce (+)-4-fluoromuconolactone as the primary product. ethz.chnih.gov

Step 4: Subsequent enzymatic steps involve the hydrolysis of the lactone and eventual elimination of the fluoride ion from downstream metabolites. ethz.chnih.gov Notably, in this pathway, the defluorination is not coupled with the cycloisomerization step, and the elimination of hydrogen fluoride (HF) from 4-fluoromuconolactone (B156933) itself is negligible. nih.gov

| Feature | Pathway 1 (e.g., Aureobacterium sp.) | Pathway 2 (e.g., Pseudomonas sp.) |

|---|---|---|

| Initial Step | Hydrolytic dehalogenation | Dioxygenation to form catechol |

| Defluorination Event | Occurs on the initial substrate (4-fluorobenzoate) | Occurs on downstream metabolites after ring cleavage |

| Key Intermediate 1 | 4-Hydroxybenzoate | 3-Fluoro-cis,cis-muconate |

| Key Intermediate 2 | 3,4-Dihydroxybenzoate | (+)-4-Fluoromuconolactone |

| Key Enzyme Class | Dehalogenase | Dioxygenase, Cycloisomerase |

Exploration of Advanced Chemical Applications and Functionalized Scaffolds

Development of Novel Chemical Probes and Tools

The phthalimide (B116566) moiety is a valuable component in the design of sophisticated chemical tools and probes. Its stable structure and reactive potential make it suitable for incorporation into larger, more complex molecular architectures. For instance, derivatives such as (1,3-dioxoisoindolin-2-yl)-O-PEG-OH are bifunctional polymers where the phthalimide group acts as a protected form of an aminooxy group. broadpharm.com This allows for the controlled release and subsequent reaction of the aminooxy function, which is useful in bioconjugation strategies.

The reactive ester group, similar to the one in (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate (B1226621), facilitates efficient conjugation with nucleophiles. This characteristic is leveraged in the design of prodrugs and in linking the molecule to biological macromolecules for probing specific interactions. A related compound, (1,3-Dioxoisoindol-2-yl) 2,4-dichloro-5-fluorobenzoate, is noted for its utility as a versatile building block in drug discovery and agrochemical development due to the enhanced reactivity conferred by its substituents. atomfair.com These examples highlight the role of the core structure of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate as a foundational element for creating specialized chemical probes.

Investigation of Molecular Interactions with Specific Biomacromolecules (Purely Chemical Interaction Studies)

The unique electronic and structural features of the this compound scaffold allow for specific interactions with various biomacromolecules. These interactions are central to its potential applications in medicinal chemistry and molecular biology.

Derivatives containing the fluorobenzoyl moiety have been investigated as potential enzyme inhibitors. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor, suggesting it vies with the natural substrate for the enzyme's active site. nih.gov The fluorinated benzoyl group plays a crucial role in the binding and inhibitory activity.

In a different context, novel synthesized derivatives of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgresearchgate.netthiazin-2-yl)-N-arylacetamides have been screened for their α-glucosidase inhibition activity. mdpi.com Compounds featuring a halogenated benzoyl group showed potent inhibition, with in silico docking studies indicating strong binding interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and His600. mdpi.com This research underscores the potential of the substituted benzoate (B1203000) structure in designing effective enzyme inhibitors.

The interaction between small molecules and proteins is fundamental to their biological function. In silico molecular docking studies have been employed to understand the binding of N-substituted phthalimide derivatives to specific protein targets. For instance, the potential of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester as an antibacterial agent was evaluated by docking it against DNA gyrase and Dihydroorotase from E. coli, as well as tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus. nih.gov These computational analyses help to elucidate the specific binding modes and interactions that contribute to the molecule's activity. The phthalimide core provides a rigid scaffold that can be functionalized to achieve specific orientations within a protein's binding pocket.

N-substituted phthalimides have been studied for their ability to interact with nucleic acids. Research on novel N-substituted phthalimides has demonstrated their capacity to bind with Calf Thymus DNA (Ct-DNA). researchgate.net Techniques such as UV-Vis absorption spectroscopy and circular dichroism are used to monitor the changes in DNA morphology upon interaction with these compounds. researchgate.net The binding constants (Kb), which quantify the strength of the interaction, have been calculated for these derivatives, indicating a significant affinity for DNA. researchgate.net While not the primary mechanism for all phthalimide compounds, this DNA-binding ability represents an important area of investigation for understanding their broader biological activities.

| Compound Class | Biomolecule Target | Key Findings |

| Fluorobenzoyl-indole derivatives | Monoamine oxidase B (MAO-B) | Act as selective, competitive inhibitors. nih.gov |

| Halogenated benzoyl-benzothiazine derivatives | α-glucosidase | Potent inhibition with strong binding to active site residues. mdpi.com |

| N-substituted phthalimides | Calf Thymus DNA (Ct-DNA) | Demonstrate significant binding affinity, monitored by spectroscopic methods. researchgate.net |

Exploration of Optical and Optoelectronic Properties of Related Compounds

The incorporation of fluorine atoms and conjugated ring systems, such as those present in this compound, can impart unique optical and optoelectronic properties to organic molecules. The high electronegativity of fluorine can effectively tune the energy levels of organic semiconductors without causing significant steric hindrance. rsc.org

Studies on fluorinated benzothiadiazole-based systems have shown that fluorination can influence the optoelectronic properties of conjugated polymers. rsc.orgresearchgate.net For example, the introduction of fluorine atoms onto a conjugated backbone is a proven strategy for modulating the energy levels of these materials. rsc.org Research on fluorinated benzoxazole-terminated liquid crystals has also demonstrated that fluorination can improve their electro-optical properties, which is advantageous for applications in high birefringence liquid crystal mixtures. mdpi.com The combination of the phthalimide and fluorobenzoate moieties suggests that this compound and related structures could be valuable components in the development of novel materials for optoelectronic devices. nih.gov

| Structural Feature / Compound Class | Impact on Properties | Potential Application |

| Fluorine atom incorporation | Tunes energy levels of organic semiconductors. rsc.org | Organic field-effect transistors (OFETs). researchgate.net |

| Fluorinated benzothiadiazole systems | Modifies optoelectronic properties of D-A polymers. rsc.org | Near-infrared electrochromic devices. rsc.org |

| Fluorinated benzoxazole (B165842) liquid crystals | Improves electro-optical properties. mdpi.com | High birefringence liquid crystal mixtures. mdpi.com |

Insecticidal and Pest Control Research (Chemical Agent Development)

The phthalimide scaffold is a well-established pharmacophore in the development of insecticides. Several commercial pesticides, such as phosmet (B1677707) and dialifos, contain the phthalimide group. researchgate.net Research into novel N-substituted phthalimide derivatives continues to yield compounds with significant insecticidal activity.

In one study, a series of thirteen phthalimide derivatives were synthesized and evaluated against the Caribbean fruit fly (Anastrepha suspensa). researchgate.netnih.gov Several compounds exhibited potent insecticidal activity, with one derivative showing a high inhibitory potency with an LD50 of 0.70 μ g/fly . researchgate.netnih.gov

Another line of research focused on N-pyridylpyrazole amide derivatives containing a phthalimide moiety as potential activators of insect ryanodine (B192298) receptors (RyR). acs.org Bioassays against the oriental armyworm (Mythimna separata) showed that several of these compounds achieved lethal rates higher than 90% at a concentration of 25 mg L⁻¹. acs.org One compound, in particular, demonstrated 60% mortality at a lower concentration of 6.25 mg L⁻¹. acs.org These findings confirm that the phthalimide structure is a valuable platform for designing new chemical agents for pest control. scielo.brresearchgate.net

| Derivative Class | Target Pest | Activity Measurement |

| Phthalimide derivatives | Caribbean fruit fly (Anastrepha suspensa) | LD50 values ranging from 0.70 to 1.91 μ g/fly . researchgate.netnih.gov |

| N-pyridylpyrazole amides with phthalimide | Oriental armyworm (Mythimna separata) | >90% lethal rate at 25 mg L⁻¹. acs.org |

| N-pyridylpyrazole amides with phthalimide | Diamondback moth (Plutella xylostella) | 30% lethal rate at 5 mg L⁻¹. acs.org |

Q & A

Q. What are the standard synthetic protocols for preparing (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate derivatives?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with phthalimide precursors. For example, 4-aminobenzoic acid reacts with phthalic anhydride in acetic acid to form N-(4-carboxyphenyl)phthalimide. Subsequent activation of the carboxyl group using HOBt/EDC and coupling with substituted anilines yields N-aryl-4-(1,3-dioxoisoindol-2-yl)benzamides .

Q. Which spectroscopic methods are recommended for characterizing these derivatives?

Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns and purity.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-F bonds.

- X-ray crystallography (using SHELX software ) for resolving crystal structures and hydrogen-bonding interactions, as demonstrated in related fluorobenzoate derivatives .

Q. What in vivo models are commonly used to evaluate anticonvulsant activity?

The pentylenetetrazole (PTZ)-induced seizure model in mice is widely employed. Mice are pretreated with test compounds (e.g., 10 mg/kg), followed by PTZ (70 mg/kg) to trigger seizures. Latency to first seizure and mortality rates are measured and compared to controls .

Q. What ethical considerations are critical in rodent seizure studies?

Institutional Review Board approval is mandatory for experimental protocols. For example, studies must adhere to guidelines for humane endpoints, group randomization (e.g., 8 groups of 5 mice), and post-experimental euthanasia to minimize suffering .

Advanced Research Questions

Q. How can molecular docking simulations predict interactions with the GABAA receptor?

Docking tools like AutoDock Vina are used to model ligand-receptor binding. The GABAA receptor (PDB ID: 6X3T) is prepared by removing water molecules and adding polar hydrogens. Ligands are optimized using PM6 semi-empirical methods. Binding energies (e.g., -8.2 to -9.6 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg87, Tyr157) are analyzed to prioritize compounds for synthesis .

Q. How do structural modifications at the N-aryl position affect pharmacological outcomes?

Substitutions like 2,6-dichloro or 3,4-dimethyl groups alter steric and electronic properties, impacting binding to GABAA. For instance, Compound 4d (2,6-dichloro substitution) showed the highest latency time (148.2 sec) and lowest mortality (20%) in PTZ tests, correlating with a docking score of -9.6 kcal/mol .